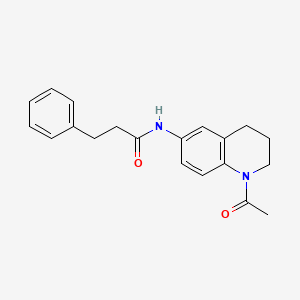
trans-Cyclooctene-PEG(3)-maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Cyclooctene-PEG(3)-maleimide: is a compound that combines the strained alkene trans-cyclooctene with a polyethylene glycol (PEG) linker and a maleimide group. This compound is particularly useful in bioorthogonal chemistry, where it facilitates rapid and selective reactions under physiological conditions. The maleimide group allows for conjugation to thiol-containing molecules, making it a versatile tool in bioconjugation and drug delivery applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-cyclooctene-PEG(3)-maleimide typically involves the following steps:
Synthesis of trans-Cyclooctene: This strained alkene can be synthesized through various methods, including the ring-closing metathesis of diene precursors.
Attachment of PEG Linker: The PEG linker is attached to trans-cyclooctene through a nucleophilic substitution reaction, often using a PEG derivative with a suitable leaving group.
Conjugation with Maleimide: The final step involves the reaction of the PEGylated trans-cyclooctene with maleimide, typically under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Bioorthogonal Reactions: trans-Cyclooctene-PEG(3)-maleimide undergoes rapid and selective inverse electron demand Diels–Alder (IEDDA) reactions with tetrazines, making it a valuable tool in bioorthogonal chemistry.
Conjugation Reactions: The maleimide group reacts with thiol groups in proteins and other biomolecules, forming stable thioether bonds.
Common Reagents and Conditions:
Tetrazines: Used in IEDDA reactions under physiological conditions.
Thiols: React with the maleimide group in aqueous buffers at neutral pH.
Major Products:
Bioorthogonal Conjugates: Formed through IEDDA reactions with tetrazines.
Thioether Conjugates: Resulting from the reaction with thiol-containing biomolecules.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Protein Labeling: Used for site-specific labeling of proteins in vitro and in vivo.
Medicine:
Drug Delivery: Facilitates the targeted delivery of therapeutics by conjugating drugs to targeting moieties.
Industry:
Mecanismo De Acción
Bioorthogonal Reactions: The compound undergoes IEDDA reactions with tetrazines, forming stable covalent bonds. This reaction is highly selective and occurs rapidly under physiological conditions, making it ideal for in vivo applications .
Conjugation Reactions: The maleimide group reacts with thiol groups in proteins, forming stable thioether bonds. This reaction is commonly used for the site-specific labeling of proteins and other biomolecules .
Comparación Con Compuestos Similares
trans-Cyclooctene-PEG(4)-maleimide: Similar structure but with a longer PEG linker.
trans-Cyclooctene-PEG(2)-maleimide: Similar structure but with a shorter PEG linker.
Uniqueness: trans-Cyclooctene-PEG(3)-maleimide offers a balance between hydrophilicity and flexibility due to its PEG(3) linker, making it suitable for a wide range of applications in bioconjugation and drug delivery .
Propiedades
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O8/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)37-22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZRPWAVCDJCTC-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid](/img/structure/B2651054.png)
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide](/img/structure/B2651057.png)

![2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651061.png)

![3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651065.png)



![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)
![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2651074.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2651075.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2651077.png)
